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molecular formula C13H13NO4 B8722741 Methyl 6,7-dimethoxyisoquinoline-3-carboxylate

Methyl 6,7-dimethoxyisoquinoline-3-carboxylate

Cat. No. B8722741
M. Wt: 247.25 g/mol
InChI Key: NVHPOVIVKRQNFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07893267B2

Procedure details

1.8 g (6.26 mmol) of 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid methyl ester and 3.3 g (37.6 mmol) of MnO2 in toluene/dioxane/THF was heated under reflux overnight. After gravity filtration, the hot filtrate was evaporated to produce 0.4 g (1.62 mmol, 26%) of 6,7-dimethoxy-isoquinoline-3-carboxylic acid methyl ester. LCMS: 248 (M+1)+.
Name
toluene dioxane THF
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
3.3 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([CH:5]1[CH2:14][C:13]2[C:8](=[CH:9][C:10]([O:17][CH3:18])=[C:11]([O:15][CH3:16])[CH:12]=2)[CH2:7][NH:6]1)=[O:4]>C1(C)C=CC=CC=1.O1CCOCC1.C1COCC1.O=[Mn]=O>[CH3:1][O:2][C:3]([C:5]1[N:6]=[CH:7][C:8]2[C:13]([CH:14]=1)=[CH:12][C:11]([O:15][CH3:16])=[C:10]([O:17][CH3:18])[CH:9]=2)=[O:4] |f:1.2.3|

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
COC(=O)C1NCC2=CC(=C(C=C2C1)OC)OC
Name
toluene dioxane THF
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C.O1CCOCC1.C1CCOC1
Name
Quantity
3.3 g
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
After gravity filtration
CUSTOM
Type
CUSTOM
Details
the hot filtrate was evaporated

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C=1N=CC2=CC(=C(C=C2C1)OC)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.62 mmol
AMOUNT: MASS 0.4 g
YIELD: PERCENTYIELD 26%
YIELD: CALCULATEDPERCENTYIELD 25.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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